α-Tocopherol Phosphate-d6 Disodium Salt
Description
α-Tocopherol Phosphate-d6 Disodium Salt (CAS: 60934-46-5) is a deuterated derivative of α-tocopherol phosphate disodium salt, a water-soluble analog of vitamin E. The compound features six deuterium atoms replacing hydrogen in the α-tocopherol moiety, resulting in the molecular formula C29H43D6Na2O5P and a molecular weight of 560.69 g/mol . Its isotopic labeling enables precise tracking in metabolic studies and enhances sensitivity in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy . This compound retains the antioxidant properties of α-tocopherol, protecting against oxidative damage in cellular systems, as demonstrated in hippocampal neuron studies .
Properties
Molecular Formula |
C₂₉H₄₃D₆Na₂O₅P |
|---|---|
Molecular Weight |
560.69 |
Synonyms |
(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d6 6-(Dihydrogen phosphate) Sodium Salt; _x000B_[2R-[2R*(4R*,8R*)]]-3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-Benzopyran-6-ol-d6 Dihydrog |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between α-Tocopherol Phosphate-d6 Disodium Salt and related compounds:
Unique Advantages of α-Tocopherol Phosphate-d6 Disodium Salt
- Isotopic Labeling : The deuterium atoms provide distinct NMR signals, enabling precise tracking in biological systems without interfering with native biochemical pathways .
- Antioxidant Efficacy: Unlike non-deuterated forms, the deuterated version offers enhanced stability in oxidative environments, as shown in studies comparing it to α-tocopheryl acetate .
- Solubility : Its disodium salt formulation improves water solubility compared to lipid-soluble α-tocopherol esters, facilitating in vitro applications .
Comparative Research Findings
- vs. α-Tocopherol Acetate : α-Tocopherol Phosphate-d6 exhibits differential cellular uptake mechanisms, bypassing esterase-mediated hydrolysis required for α-tocopheryl acetate activation .
- vs. Other Deuterated Phosphates : Dimethyl Phosphate-d6 lacks the tocopherol backbone, limiting its utility in antioxidant research but making it ideal for basic phosphate interaction studies .
- vs. Glucocorticoid Derivatives : 6-Dehydro Prednisolone 21-O-Phosphate focuses on anti-inflammatory pathways, whereas α-Tocopherol Phosphate-d6 targets oxidative stress mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
